An In-Depth Technical Guide to the Solubility and Stability of N-(3,4,5-trimethoxybenzyl)cyclopentanamine
An In-Depth Technical Guide to the Solubility and Stability of N-(3,4,5-trimethoxybenzyl)cyclopentanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the critical physicochemical properties of N-(3,4,5-trimethoxybenzyl)cyclopentanamine, focusing on its solubility and stability. As a novel compound of interest in drug discovery and development, a thorough understanding of these parameters is paramount for advancing preclinical and formulation studies. This document synthesizes theoretical predictions with established experimental protocols to offer a robust framework for researchers.
Introduction: The Significance of Physicochemical Profiling
N-(3,4,5-trimethoxybenzyl)cyclopentanamine is a secondary amine featuring a trimethoxy-substituted benzyl group and a cyclopentyl moiety. The interplay of these structural features dictates its behavior in various solvent systems and its susceptibility to degradation. Early-stage characterization of solubility and stability is a cornerstone of drug development, influencing everything from route of administration and bioavailability to storage conditions and shelf-life. Neglecting this crucial step can lead to costly delays and potential failure of promising drug candidates. This guide provides the foundational knowledge and practical methodologies to thoroughly assess these properties.
Predicted Physicochemical Properties: A Computational Assessment
In the absence of extensive empirical data for N-(3,4,5-trimethoxybenzyl)cyclopentanamine, computational modeling provides valuable initial insights into its physicochemical nature. These predictions are generated using established algorithms and are indispensable for guiding experimental design.
| Property | Predicted Value | Implication for Drug Development |
| Molecular Weight | 265.35 g/mol | Compliant with general guidelines for oral bioavailability. |
| pKa (basic) | 9.5 - 10.5 | The secondary amine is basic and will be protonated at physiological pH, likely increasing aqueous solubility. |
| logP | 2.5 - 3.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Aqueous Solubility (logS) | -3.0 to -4.0 | Predicts low to moderate intrinsic solubility in water. The basicity of the amine will allow for salt formation to significantly enhance solubility in acidic media. |
These values are estimations from various computational models and should be confirmed experimentally.
The predicted pKa suggests that the compound's solubility will be highly pH-dependent. The moderate logP value is promising for drug-likeness, as it suggests the molecule may effectively cross biological membranes.
Synthesis and Potential Impurities: A Proactive Approach to Stability
A common and efficient route for the synthesis of N-(3,4,5-trimethoxybenzyl)cyclopentanamine is the reductive amination of 3,4,5-trimethoxybenzaldehyde with cyclopentylamine. This process typically involves the formation of an imine intermediate, which is then reduced to the final secondary amine.
Figure 1: A simplified workflow for the synthesis of N-(3,4,5-trimethoxybenzyl)cyclopentanamine via reductive amination.
Potential Impurities and Their Impact:
-
Unreacted Starting Materials: Residual 3,4,5-trimethoxybenzaldehyde and cyclopentylamine can interfere with analytical methods and potentially contribute to side reactions.
-
Over-alkylation Products: The formation of tertiary amines is a possibility, though generally minimal with appropriate stoichiometric control.
-
Oxidation Products: The aldehyde starting material is susceptible to oxidation to the corresponding carboxylic acid (3,4,5-trimethoxybenzoic acid), which could be present in the final product.
The presence of these impurities can significantly impact the stability profile of the active pharmaceutical ingredient (API). Therefore, a well-characterized and highly pure starting material is essential.
Solubility Determination: From Theory to Practice
The predicted low intrinsic aqueous solubility necessitates a thorough experimental evaluation across a range of pH values and in various solvent systems relevant to pharmaceutical development.
Thermodynamic Solubility Protocol
This protocol determines the equilibrium solubility of the compound.
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, and 10).
-
Sample Preparation: Add an excess amount of N-(3,4,5-trimethoxybenzyl)cyclopentanamine to each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a 0.45 µm filter to remove undissolved solids.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or UPLC-MS.
Kinetic Solubility Protocol
This high-throughput method provides an early assessment of solubility from a DMSO stock solution.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Serially dilute the stock solution in DMSO.
-
Addition to Buffer: Add a small volume of each DMSO solution to a larger volume of buffer (e.g., pH 7.4 phosphate-buffered saline) to initiate precipitation.
-
Incubation and Measurement: After a short incubation period (e.g., 1-2 hours), measure the turbidity or use a rapid quantification method to determine the concentration of the compound remaining in solution.
Stability Assessment: A Multifaceted Approach
A comprehensive stability assessment involves evaluating the compound's integrity under various stress conditions, as mandated by ICH guidelines. This includes forced degradation studies and long-term stability testing.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.[1][2]
Figure 2: An overview of forced degradation stress conditions.
Expected Degradation Pathways:
-
Oxidative Degradation: The secondary amine and the benzylic position are susceptible to oxidation. The initial step is often the formation of an imine, which can then be hydrolyzed to 3,4,5-trimethoxybenzaldehyde and cyclopentylamine. Further oxidation of the aldehyde to the corresponding carboxylic acid is also possible.
-
Hydrolytic Degradation: While secondary amines are generally stable to hydrolysis, cleavage of the benzyl-nitrogen bond can occur under harsh acidic or basic conditions, although this is typically less facile than oxidative pathways.
-
Photodegradation: The trimethoxy-substituted aromatic ring may be susceptible to photolytic degradation, potentially leading to the formation of phenolic derivatives or other complex products.
Long-Term Stability Testing
Long-term stability studies are conducted under controlled storage conditions to establish the retest period or shelf life of the drug substance. These studies are guided by ICH Q1A(R2) and typically involve storing the compound at various temperatures and humidity levels (e.g., 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH). Samples are analyzed at predetermined time points to monitor for any changes in purity, potency, and physical appearance.
Analytical Methodology: The Key to Accurate Assessment
A robust, stability-indicating analytical method is essential for accurately quantifying N-(3,4,5-trimethoxybenzyl)cyclopentanamine and its potential degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the methods of choice.
Recommended UPLC-MS Method Parameters
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water. The acidic modifier will ensure the amine is protonated, leading to better peak shape.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution from low to high organic content will be necessary to separate the parent compound from potential impurities and degradation products of varying polarities.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Column Temperature: 30 - 40°C.
-
Detection: UV detection (e.g., at the λmax of the trimethoxybenzyl chromophore) and mass spectrometry (electrospray ionization in positive mode) for confirmation and identification of unknowns.
Derivatization with reagents like benzoyl chloride can be employed to enhance the chromatographic retention and mass spectrometric response of the amine if necessary.[3][4][5]
Conclusion: A Roadmap for Successful Development
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of N-(3,4,5-trimethoxybenzyl)cyclopentanamine. By integrating computational predictions with robust experimental protocols, researchers can proactively address potential challenges in the drug development process. A thorough characterization of these fundamental properties is not merely a regulatory requirement but a scientific necessity for advancing this promising compound towards clinical application.
References
-
Rowan's Free Online pKa Calculator. (n.d.). Rowan Scientific. Retrieved from [Link]
-
pKa Prediction. (n.d.). Rowan Scientific. Retrieved from [Link]
-
Is there any software (preferably free) to calculate the partition coefficient (LogP)? (2024, July 6). Reddit. Retrieved from [Link]
-
MoKa - pKa modelling. (n.d.). Molecular Discovery. Retrieved from [Link]
-
On-line Software. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved from [Link]
-
Calculators & Predictors. (n.d.). Chemaxon. Retrieved from [Link]
-
On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved from [Link]
-
Predicting Solubility. (n.d.). Rowan Scientific. Retrieved from [Link]
- Floor, B. J., Klein, A. E., Muhammad, N., & Ross, D. (1985). Stability-indicating liquid chromatographic determination of etoposide and benzyl alcohol in injectable formulations. Journal of Pharmaceutical Sciences, 74(2), 197–200.
-
Degradation of benzylamines during chlorination and chloramination. (n.d.). RSC Publishing. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved from [Link]
- Widner, B., Kido Soule, M. C., Ferrer-González, F. X., Moran, M. A., & Kujawinski, E. B. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(11), 4809–4817.
- Preparation method of 3, 4, 5-trimethoxy benzaldehyde. (n.d.). Google Patents.
-
logP - octanol-water partition coefficient calculation. (n.d.). Molinspiration. Retrieved from [Link]
-
Synthesis of 3, 4, 5-trimethoxybenzaldehyde. (n.d.). PrepChem.com. Retrieved from [Link]
- Forced Degradation Studies to Assess the Stability of Drugs and Products. (2015).
-
Analysis of Nerve Degradation Products by UPLC-MS/MS. (n.d.). Waters Corporation. Retrieved from [Link]
- Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. (2024, June 15). MDPI.
- A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycop. (n.d.).
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Asian Journal of Research in Chemistry.
- The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. (2022, December 26).
- Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.).
- Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review). (n.d.). Semantic Scholar.
- Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. (n.d.). Semantic Scholar.
- mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). (n.d.). GitHub.
- Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. (n.d.).
- Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). (2021, March 10). PubMed.
- Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. (2014, July 18). PubMed.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).
- Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (n.d.). OUCI.
- 3,4,5-Trimethoxybenzaldehyde. (n.d.). Wikipedia.
- Forced degradation studies. (2016, December 14). MedCrave online.
- Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. (n.d.). Organic Chemistry Portal.
-
Calculated LogP. (n.d.). . Retrieved from [Link]
- New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. (2010, August).
- Lifitegrast Degradation: Products and Pathways. (2025, October 4).
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
